molecular formula C17H14N2O2S B14216255 5-(4-methylsulfanylphenyl)-6-phenyl-1H-pyrimidine-2,4-dione CAS No. 613667-37-1

5-(4-methylsulfanylphenyl)-6-phenyl-1H-pyrimidine-2,4-dione

Cat. No.: B14216255
CAS No.: 613667-37-1
M. Wt: 310.4 g/mol
InChI Key: KLZLFYQAVUCFCN-UHFFFAOYSA-N
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Description

5-(4-methylsulfanylphenyl)-6-phenyl-1H-pyrimidine-2,4-dione: is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and methylsulfanylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methylsulfanylphenyl)-6-phenyl-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylsulfanylbenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for various functionalized derivatives that are of interest in organic synthesis .

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases .

Medicine: The compound and its derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These studies are crucial for the development of new drugs .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-methylsulfanylphenyl)-6-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 5-(4-methylsulfanylphenyl)-6-phenyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

613667-37-1

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-6-phenyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H14N2O2S/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)18-17(21)19-16(14)20/h2-10H,1H3,(H2,18,19,20,21)

InChI Key

KLZLFYQAVUCFCN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(NC(=O)NC2=O)C3=CC=CC=C3

Origin of Product

United States

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